molecular formula C13H12N4 B279530 N-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-3-amine

N-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-3-amine

Cat. No. B279530
M. Wt: 224.26 g/mol
InChI Key: MYBLZXNNTUOWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-3-amine, also known as NTAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-3-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In particular, N-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-3-amine has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell signaling pathways that regulate cell growth and division. This inhibition may contribute to the anti-cancer properties of N-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-3-amine.
Biochemical and Physiological Effects
N-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-3-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-3-amine can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that N-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-3-amine can reduce tumor growth in animal models of cancer. N-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-3-amine has also been shown to enhance plant growth and protect against pests and diseases in agricultural settings.

Advantages and Limitations for Lab Experiments

One advantage of N-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-3-amine is its relatively simple synthesis method, which makes it accessible to researchers in various fields. Additionally, N-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-3-amine has demonstrated potential applications in multiple areas, making it a versatile compound for scientific research. However, one limitation of N-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-3-amine is its relatively limited availability, which may restrict its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-3-amine. In medicinal chemistry, further studies could investigate the potential of N-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-3-amine as a drug candidate for the treatment of cancer and other diseases. In agricultural science, research could explore the use of N-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-3-amine as a natural pesticide or fertilizer. In material science, researchers could investigate the properties of materials synthesized using N-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-3-amine as a building block, with the goal of developing new materials with unique properties. Overall, N-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-3-amine represents a promising area of research with potential applications in multiple fields.

Synthesis Methods

N-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-3-amine can be synthesized through a multistep process, starting with the reaction of naphthalene with chloromethyl methyl ether to form 1-(chloromethyl)naphthalene. This intermediate is then reacted with sodium azide to produce 1-(azidomethyl)naphthalene, which is subsequently reacted with 1,2,4-triazole-3-amine to yield N-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-3-amine.

Scientific Research Applications

N-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-3-amine has been studied for its potential applications in various fields, including medicinal chemistry, agricultural science, and material science. In medicinal chemistry, N-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-3-amine has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In agricultural science, N-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-3-amine has been studied for its ability to enhance plant growth and protect against pests and diseases. In material science, N-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-3-amine has been explored for its potential use as a building block for the synthesis of new materials with unique properties.

properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

N-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C13H12N4/c1-2-7-12-10(4-1)5-3-6-11(12)8-14-13-15-9-16-17-13/h1-7,9H,8H2,(H2,14,15,16,17)

InChI Key

MYBLZXNNTUOWKN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CNC3=NC=NN3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC3=NC=NN3

Origin of Product

United States

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